molecular formula C21H16N2O2S B2851143 N-(1-methyl-4-oxo-3-phenyl-1,4-dihydroquinolin-2-yl)thiophene-2-carboxamide CAS No. 883959-05-5

N-(1-methyl-4-oxo-3-phenyl-1,4-dihydroquinolin-2-yl)thiophene-2-carboxamide

Cat. No.: B2851143
CAS No.: 883959-05-5
M. Wt: 360.43
InChI Key: HLOALEZXMURCHQ-UHFFFAOYSA-N
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Description

N-(1-methyl-4-oxo-3-phenyl-1,4-dihydroquinolin-2-yl)thiophene-2-carboxamide is a complex organic compound that belongs to the quinoline and thiophene families

Mechanism of Action

Target of Action

F3225-6545, also known as H3B-6545, is a selective estrogen receptor (ER)α covalent antagonist . It inactivates both wild-type and mutant ERα . ERα is a key hormone-regulated transcription factor for normal and malignant breast cells .

Mode of Action

H3B-6545 binds covalently to a cysteine residue at position 530 of both wild-type and the constitutively active mutant ERα proteins . This binding inactivates ERα, leading to the inhibition of ERα pathway .

Biochemical Pathways

The ERα pathway plays a crucial role in the growth of breast cancer cells. By inactivating ERα, H3B-6545 disrupts this pathway, thereby inhibiting the growth of cancer cells .

Pharmacokinetics

H3B-6545 has a terminal elimination half-life of 2.4 hours in rats and 4.0 hours in monkeys . It shows low to moderate bioavailability, in line with the in vitro permeability assessment . Plasma protein binding is similar across species, at 99.5–99.8% . H3B-6545 is expected to be mostly cleared via hepatic phase 1 metabolism .

Result of Action

H3B-6545 demonstrates significant antitumor activity in multiple patient-derived xenograft (PDX) breast cancer models, including those with mutated ESR1 (the gene encoding ERα) . It shows superior anti-tumor activity relative to fulvestrant across a set of CDK4/6 inhibitor naïve ERα WT and ERα Y537S cell line-derived xenograft (CDX)/PDX models .

Action Environment

The action of H3B-6545 can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism and clearance

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-methyl-4-oxo-3-phenyl-1,4-dihydroquinolin-2-yl)thiophene-2-carboxamide typically involves multiple steps, starting with the formation of the quinoline core. One common approach is the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can help improve yield and reduce by-products. Purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and a variety of alkyl halides.

Major Products Formed:

  • Oxidation: Formation of quinone derivatives.

  • Reduction: Production of reduced quinoline derivatives.

  • Substitution: Introduction of various functional groups leading to derivatives with different biological activities.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: The biological applications of this compound are vast. It has shown promise in various bioassays, indicating potential antiviral, anti-inflammatory, and anticancer properties. Research is ongoing to explore its use in drug development and as a therapeutic agent.

Medicine: In the medical field, this compound is being investigated for its potential use in treating various diseases. Its ability to interact with biological targets makes it a candidate for the development of new pharmaceuticals.

Industry: Industrially, this compound can be used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it valuable in various manufacturing processes.

Comparison with Similar Compounds

  • Quinoline derivatives: These compounds share the quinoline core and exhibit similar biological activities.

  • Thiophene derivatives: Compounds containing the thiophene ring are known for their diverse applications in pharmaceuticals and materials science.

Uniqueness: N-(1-methyl-4-oxo-3-phenyl-1,4-dihydroquinolin-2-yl)thiophene-2-carboxamide stands out due to its unique combination of quinoline and thiophene moieties, which contribute to its distinct chemical and biological properties. This combination allows for a broader range of applications compared to compounds containing only one of these functional groups.

Properties

IUPAC Name

N-(1-methyl-4-oxo-3-phenylquinolin-2-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O2S/c1-23-16-11-6-5-10-15(16)19(24)18(14-8-3-2-4-9-14)20(23)22-21(25)17-12-7-13-26-17/h2-13H,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLOALEZXMURCHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=O)C(=C1NC(=O)C3=CC=CS3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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